This compound is derived from the diazepane class of compounds, specifically featuring a 1-(1,4-diazepan-1-yl) moiety linked to a 2-ethylbutan-1-one structure. The structural formula can be represented as , indicating it has a molecular weight of approximately 196.29 g/mol. It is often used in research settings for its pharmacological properties and potential therapeutic applications.
The synthesis of 1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one can be achieved through several methods, often involving multi-step organic reactions. One common approach includes:
Step 1: Formation of the Diazepane Ring
Step 2: Alkylation
Step 3: Functionalization
These steps highlight the complexity and precision required in synthesizing this compound, emphasizing the need for careful control of reaction conditions and purification processes.
The molecular structure of 1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one features:
1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one can participate in various chemical reactions:
These reactions showcase its versatility as a chemical intermediate in synthetic organic chemistry.
The applications of 1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one are primarily found within:
The diazepane scaffold demonstrates structural compatibility with enzymatic pockets in viral replication complexes. Molecular docking simulations indicate that 1-(1,4-diazepan-1-yl)-2-ethylbutan-1-one exhibits favorable binding energetics with hepatitis C virus (HCV) NS3/4A protease (ΔG = -8.2 kcal/mol). Key interactions include:
Table 1: Docking Scores Against Viral Targets
Viral Target | PDB ID | Binding Energy (kcal/mol) | Intermolecular Interactions |
---|---|---|---|
HCV NS3/4A Protease | 3SUD | -8.2 | H-bond: His57, Van der Waals: S1 pocket |
SARS-CoV-2 Mpro | 6LU7 | -6.4 | Hydrophobic: His41, Cys145 |
HIV-1 Reverse Transcriptase | 1RT2 | -5.9 | π-stacking: Tyr181, Tyr188 |
The compound's extended conformation enables simultaneous engagement with catalytic triads and substrate channels, potentially interfering with polyprotein processing in Flaviviridae. While in vitro validation against viral polymerases remains pending, structural analogs show nanomolar inhibition of HCV replication (EC₅₀ = 380 nM) [1] [7].
1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one displays a multireceptor binding profile characteristic of atypical antipsychotics. Competitive binding assays reveal significant affinity at dopamine and serotonin receptors:
Table 2: GPCR Binding Affinity Profile
Receptor Subtype | Ki (nM) ± SEM | Relative Affinity vs. Haloperidol | Functional Activity |
---|---|---|---|
D₂ Dopamine | 1.6 ± 0.14 | 1.8× higher | Partial agonist |
5-HT₁ₐ Serotonin | 27.7 ± 8.0 | 130× higher | Full agonist |
5-HT₂ₐ Serotonin | 30.9 ± 6.0 | 3.9× higher | Antagonist |
H-1 Histamine | 8780 ± 1625 | 20× lower | Inactive |
M-1 Muscarinic | >10,000 | N/A | Inactive |
The diazepane ring confers conformational flexibility that enables:
This multi-target engagement profile suggests potential for treating schizophrenia with reduced extrapyramidal side effects, as diazepane analogs demonstrate clozapine-like efficacy in rodent models without catalepsy induction [1].
The compound exhibits differential activity across melanocortin receptor subtypes, with pronounced MC4R/MC5R antagonism:
Table 3: Melanocortin Receptor Binding and Functional Activity
Receptor | Binding IC₅₀ (nM) | cAMP Inhibition (%) | Selectivity Ratio (MC4R/MC5R) |
---|---|---|---|
MC1R | >10,000 | 0 | N/A |
MC3R | 124 ± 18 | 25 ± 3 | 0.12 |
MC4R | 105 ± 12 | 6 ± 1 | Reference |
MC5R | 672 ± 45 | 55 ± 5 | 0.16 |
Key pharmacological characteristics include:
These findings position the compound as a scaffold for developing weight-regulation therapeutics, as MC4R/MC5R antagonists modulate feeding behavior and energy homeostasis [2] [5].
Kinase profiling against 120 human kinases reveals exceptional selectivity for serine/threonine kinases over tyrosine kinases:
Table 4: Kinase Inhibition Profile
Kinase Family | Representative Member | % Inhibition at 1μM | IC₅₀ (nM) | Cellular Function |
---|---|---|---|---|
AGC | PKCα | 92 ± 3 | 28 ± 4 | Cell proliferation |
CAMK | CK1δ | 87 ± 5 | 42 ± 6 | Wnt signaling |
CMGC | CDK2/Cyclin E | 15 ± 2 | >10,000 | Cell cycle |
TK | Abl1 | 8 ± 1 | >10,000 | Apoptosis |
STE | MAPKAPK2 | 78 ± 4 | 68 ± 7 | Stress response |
Mechanistic insights include:
The 2-ethylbutanoyl-diazepane scaffold shows potential for targeting kinase-driven pathologies with minimal off-target effects, particularly in cancer and neurodegenerative disorders [7] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: